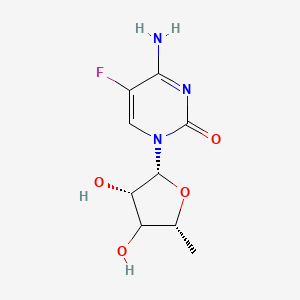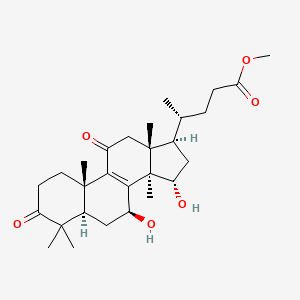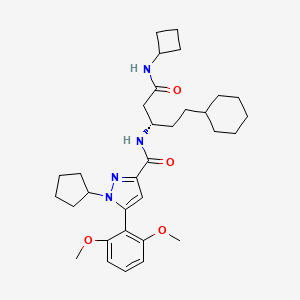
APJ receptor agonist 7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
APJ receptor agonist 7 is a compound that targets the apelin receptor, also known as the APJ receptor. This receptor is a G protein-coupled receptor that plays a significant role in various physiological processes, including cardiovascular function, fluid homeostasis, and energy metabolism. This compound has been studied for its potential therapeutic applications, particularly in the treatment of heart failure and other cardiovascular diseases .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of APJ receptor agonist 7 involves multiple steps, including the formation of key intermediates and the final coupling reactionCommon reagents used in the synthesis include organic solvents, catalysts, and protecting groups to ensure the desired reaction conditions .
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography and mass spectrometry are commonly used for quality control .
化学反応の分析
Types of Reactions: APJ receptor agonist 7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions involving this compound include derivatives with enhanced binding affinity and selectivity for the APJ receptor. These derivatives are further evaluated for their pharmacological properties and potential therapeutic applications .
科学的研究の応用
APJ receptor agonist 7 has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it is used as a tool compound to study the structure-activity relationship of APJ receptor ligands. In biology, it is used to investigate the physiological and pathological roles of the apelin receptor in different tissues and organs. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of heart failure, hypertension, and other cardiovascular diseases.
作用機序
APJ receptor agonist 7 exerts its effects by binding to the apelin receptor and activating downstream signaling pathways. The binding of the agonist to the receptor induces conformational changes that facilitate the interaction with G proteins, leading to the activation of intracellular signaling cascades. These pathways include the activation of protein kinase B (Akt), extracellular signal-regulated kinases (ERK1/2), and other kinases involved in cell survival, proliferation, and metabolism. The activation of these pathways results in various physiological effects, such as increased cardiac contractility, vasodilation, and improved metabolic function .
類似化合物との比較
APJ receptor agonist 7 is unique in its high affinity and selectivity for the apelin receptor compared to other similar compounds. Some of the similar compounds include apelin-13, elabela, and BMS-986224. While apelin-13 and elabela are endogenous ligands for the apelin receptor, this compound is a synthetic compound designed to mimic their effects with improved pharmacokinetic properties. BMS-986224 is another synthetic APJ receptor agonist that has been studied for its potential therapeutic applications in heart failure. this compound has shown distinct advantages in terms of its binding affinity, selectivity, and pharmacological profile .
特性
分子式 |
C32H46N4O4 |
|---|---|
分子量 |
550.7 g/mol |
IUPAC名 |
N-[(3S)-1-(cyclobutylamino)-5-cyclohexyl-1-oxopentan-3-yl]-1-cyclopentyl-5-(2,6-dimethoxyphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C32H46N4O4/c1-39-28-16-9-17-29(40-2)31(28)27-21-26(35-36(27)25-14-6-7-15-25)32(38)34-24(19-18-22-10-4-3-5-11-22)20-30(37)33-23-12-8-13-23/h9,16-17,21-25H,3-8,10-15,18-20H2,1-2H3,(H,33,37)(H,34,38)/t24-/m0/s1 |
InChIキー |
LOYFGOQECXZGSS-DEOSSOPVSA-N |
異性体SMILES |
COC1=C(C(=CC=C1)OC)C2=CC(=NN2C3CCCC3)C(=O)N[C@@H](CCC4CCCCC4)CC(=O)NC5CCC5 |
正規SMILES |
COC1=C(C(=CC=C1)OC)C2=CC(=NN2C3CCCC3)C(=O)NC(CCC4CCCCC4)CC(=O)NC5CCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cycloheptyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12407689.png)
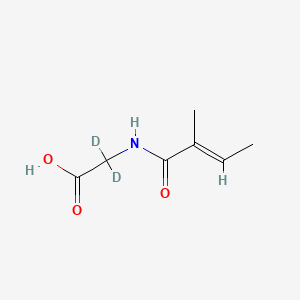
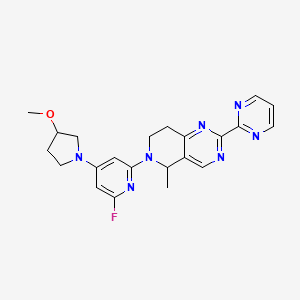
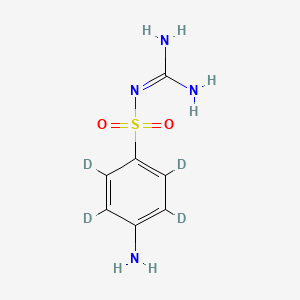
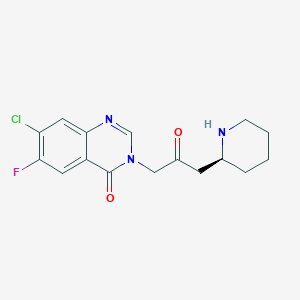

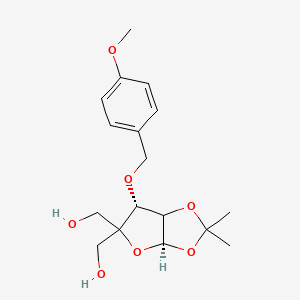
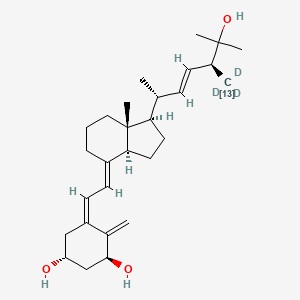
![1-hydroxy-1-[[(5'S)-5'-hydroxy-2',5',7'-trimethyl-4'-oxospiro[cyclopropane-1,6'-indene]-1'-yl]methyl]urea](/img/structure/B12407739.png)



